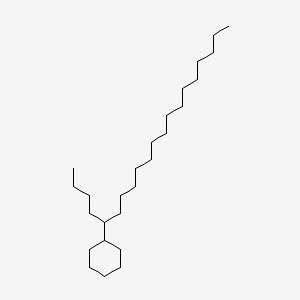
Eicosane, 5-cyclohexyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosane, 5-cyclohexyl- is a hydrocarbon compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the fifth carbon atom of the eicosane chain. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds, making it relatively non-reactive under standard conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 5-cyclohexyl- typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an eicosane halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Eicosane, 5-cyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Eicosane, 5-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of Eicosane, 5-cyclohexyl- can lead to the formation of cyclohexyl carboxylic acids or ketones.
Reduction: Reduction reactions involve the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This can lead to the formation of cyclohexyl-substituted alkanes.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Cyclohexyl carboxylic acids, cyclohexyl ketones.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Halogenated derivatives of Eicosane, 5-cyclohexyl-.
科学的研究の応用
Eicosane, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity. Its unique structure makes it a subject of interest in the study of steric effects and conformational analysis.
作用機序
The mechanism of action of Eicosane, 5-cyclohexyl- in biological systems involves its interaction with cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular docking studies have shown that Eicosane, 5-cyclohexyl- can bind to specific proteins, inhibiting their function and leading to antimicrobial effects .
類似化合物との比較
Eicosane, 5-cyclohexyl- can be compared with other cyclohexyl-substituted alkanes such as:
- Eicosane, 2-cyclohexyl-
- Eicosane, 3-cyclohexyl-
- Eicosane, 9-cyclohexyl-
Uniqueness
Eicosane, 5-cyclohexyl- is unique due to the position of the cyclohexyl group on the fifth carbon atom, which can influence its physical and chemical properties. This positional isomerism can lead to differences in melting points, boiling points, and reactivity compared to its isomers .
特性
CAS番号 |
4443-59-8 |
|---|---|
分子式 |
C26H52 |
分子量 |
364.7 g/mol |
IUPAC名 |
icosan-5-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |
InChIキー |
MBXKQVDZISXAHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


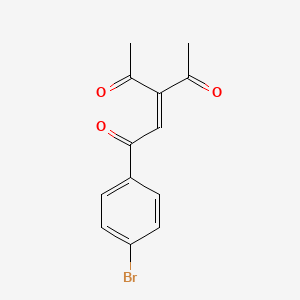
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
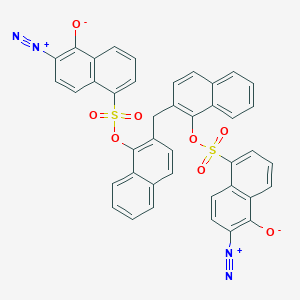
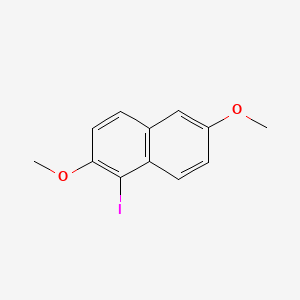
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
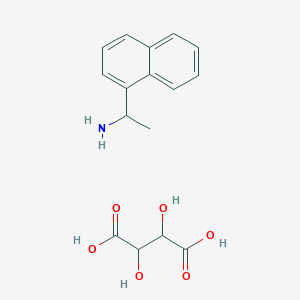
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
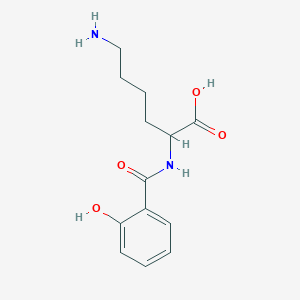
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
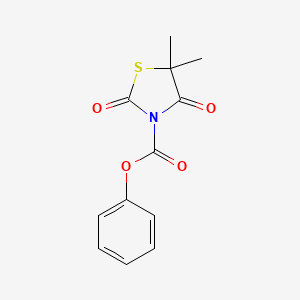

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
